molecular formula C12H15NO3 B8430243 3-Acetamidophenyl butyrate

3-Acetamidophenyl butyrate

Cat. No.: B8430243
M. Wt: 221.25 g/mol
InChI Key: SVENCILGYWBCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamidophenyl butyrate is a synthetic chemical compound of interest in life sciences research. It is hypothesized that this molecule may function as a prodrug or precursor, potentially releasing butyrate—a short-chain fatty acid with significant biological activity—upon metabolic modification. Butyrate is endogenously produced by gut microbiota through the fermentation of dietary fibers and serves as a primary energy source for colonocytes . It influences cellular functions through multiple pathways, including acting as a histone deacetylase (HDAC) inhibitor and signaling through specific G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a . Research into butyrate and its derivatives has expanded due to their potential roles in modulating immune and inflammatory responses, supporting intestinal barrier function, and impacting energy metabolism . Consequently, this compound is a candidate for investigative studies in areas like immunology, neurobiology, and oncology research. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(3-acetamidophenyl) butanoate

InChI

InChI=1S/C12H15NO3/c1-3-5-12(15)16-11-7-4-6-10(8-11)13-9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,14)

InChI Key

SVENCILGYWBCKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

3-Acetamidophenyl Acetate
  • Structure : Contains an acetate group instead of butyrate.
  • Reactivity : Undergoes abiotic hydrolysis, as demonstrated in EPA transformation pathway studies. The butyrate variant may exhibit slower hydrolysis due to its longer alkyl chain, altering bioavailability and environmental persistence .
  • Applications : Likely used as a precursor in synthetic chemistry, similar to other acetamidophenyl esters.
N-(3-Bromophenyl)acetamide
  • Structure : Replaces the butyrate ester with a bromine atom.
  • Properties: Higher molecular weight (214.06 g/mol) and altered solubility compared to 3-acetamidophenyl butyrate.

Butyrate Esters

Propyl Butyrate
  • Structure : Simple aliphatic ester (C₇H₁₄O₂).
  • Physical Properties :
    • Boiling point: ~37°C
    • Specific gravity: 0.870–0.880
    • Solubility: Insoluble in water; miscible with organic solvents.
  • Applications : Used as a flavoring agent (apricot-like odor) due to its volatility and fruity aroma .
Geranyl Butyrate
  • Structure : Terpene-derived ester (C₁₄H₂₄O₂).
  • Physical Properties :
    • Boiling point: >110°C
    • Specific gravity: 0.890–0.920
    • Odor: Floral, used in perfumery.
  • Stability : Higher boiling point and flash point (253°C) compared to propyl butyrate, making it suitable for high-temperature applications .
This compound (Inferred Properties)
  • Boiling Point : Expected to be higher than propyl butyrate (~37°C) but lower than geranyl butyrate (>110°C) due to intermediate molecular weight.
  • Solubility : Likely insoluble in water but soluble in organic solvents, similar to other aromatic esters .

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct esterification of 3-acetamidophenol with butyric acid under acidic conditions represents the most widely adopted method. Sulfuric acid (0.5–2.0 mol%) catalyzes the nucleophilic acyl substitution, where the phenolic oxygen attacks the protonated carbonyl of butyric acid. The reaction follows second-order kinetics, with rate dependence on proton concentration and reactant molar ratios. A typical protocol involves refluxing equimolar quantities of 3-acetamidophenol and butyric acid in toluene at 110–120°C for 6–8 hours, achieving yields of 68–72% after aqueous workup.

Optimization Studies

Critical parameters impacting yield and purity include:

ParameterOptimal RangeEffect on Yield
Catalyst (H₂SO₄)1.2–1.5 mol%Maximizes protonation without side reactions
Temperature115±2°CBalances reaction rate and thermal decomposition
SolventTolueneAzeotrope removes water, shifting equilibrium
Reaction Time7 hoursCompletes esterification before hydrolysis dominates

Prolonged heating beyond 8 hours reduces yields by 12–15% due to retro-esterification, while excess butyric acid (1.5 eq.) suppresses this pathway.

Acyl Chloride-Mediated Synthesis

Schotten-Baumann Conditions

Reacting 3-acetamidophenol with butyryl chloride in biphasic aqueous-organic media circumvents equilibrium limitations. The method employs 10% NaOH to scavenge HCl, driving the reaction to completion within 2–3 hours at 0–5°C. yields typically reach 85–89% with minimal di-ester byproducts.

Procedure

  • Dissolve 3-acetamidophenol (1.0 eq.) in dichloromethane.

  • Add butyryl chloride (1.05 eq.) dropwise under vigorous stirring.

  • Maintain pH >10 via concurrent NaOH addition.

  • Extract organic phase and concentrate in vacuo.

This method’s cold conditions prevent acetamide hydrolysis, a common issue in acidic media.

Coupling Agent-Assisted Esterification

DCC/DMAP Protocol

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enable esterification under mild conditions. The protocol avoids strong acids/bases, making it suitable for acid-sensitive substrates:

Key advantages include room-temperature reactions (25°C) and reduced side products. However, DCC’s toxicity and the need to remove dicyclohexylurea complicate industrial adoption.

Enzymatic Esterification

Lipase-Catalyzed Routes

Immobilized Candida antarctica lipase B (CAL-B) facilitates solvent-free synthesis at 50°C. Using vinyl butyrate as the acyl donor shifts equilibria via vinyl alcohol tautomerization. Reported conversions reach 78% in 24 hours, though enzyme costs remain prohibitive for large-scale production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Acid-Catalyzed68–7295–97High$
Acyl Chloride85–8991–93Moderate$$
DCC/DMAP88–9298–99Low$$$$
Enzymatic72–7894–96Experimental$$$$$

The acyl chloride method offers optimal balance between yield and cost, while DCC/DMAP suits small-scale high-purity needs .

Q & A

Q. How to validate enzymatic selectivity in esterification reactions for this compound?

  • Methodological Answer : Perform kinetic assays with varying substrates (e.g., butanol vs. propanol) and lipase isoforms (e.g., LCS vs. CALB). Calculate kcat/KMk_{cat}/K_M ratios and use molecular docking simulations (AutoDock Vina) to predict binding affinities .

Tables

Table 1 : Key Fermentation Parameters for this compound Synthesis

ParameterOptimal RangeAnalytical MethodReference
Initial OD6000.2–0.4UV-2802PC spectrophotometer
Lipase Concentration5–10 U/mLBradford assay
Butyrate Yield7.2 g/L (max)HPLC (HPX-87H column)

Table 2 : Common Contradictions in Butyrate Research and Mitigation Strategies

ContradictionMitigation StrategyReference
Pro-apoptotic vs. anti-inflammatory effectsContext-dependent dosing in disease models
Microbiota-dependent vs. direct effectsGnotobiotic animal models

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